Methyl 4,4-dimethylhept-6-enoate

Description

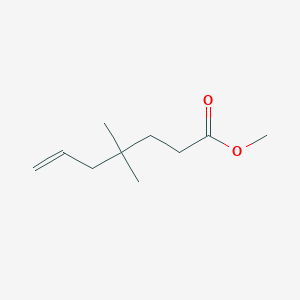

Methyl 4,4-dimethylhept-6-enoate is a branched-chain unsaturated ester characterized by a seven-carbon backbone (heptenoate) with a terminal double bond at the 6th position and two methyl substituents at the 4th carbon. This structure imparts unique physicochemical properties, such as lower volatility compared to linear esters and increased steric hindrance, which may influence reactivity in organic synthesis.

Properties

CAS No. |

113086-97-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl 4,4-dimethylhept-6-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-7-10(2,3)8-6-9(11)12-4/h5H,1,6-8H2,2-4H3 |

InChI Key |

IJTMRWGYTNGGSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)OC)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethylhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethylhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethylhept-6-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-dimethylhept-6-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethylhept-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The double bond in the compound can also participate in addition reactions, leading to the formation of new products that may exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional group variations, and data from chromatographic or spectroscopic analyses. Key compounds include diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) and synthetic esters (e.g., ethyl 7-bromoheptanoate). Below is a detailed analysis:

Structural and Functional Group Comparison

Chromatographic and Spectroscopic Data

- This compound: No direct GC/MS data in the provided evidence. Retention behavior in gas chromatography (GC) can be inferred to be shorter than diterpene esters due to lower molecular weight.

- Diterpene Methyl Esters :

- Ethyl 7-bromoheptanoate: LCMS data (m/z 657 [M+H]+) reported in synthetic workflows .

Reactivity and Stability

- This compound: The terminal alkene may undergo electrophilic additions (e.g., hydrohalogenation), while steric hindrance at C-4 could slow ester hydrolysis.

- Diterpene Esters : Cyclic structures (e.g., labdane skeleton) enhance thermal stability, as observed in resin analysis .

- Halogenated Esters (e.g., Ethyl 7-bromoheptanoate): Bromine substituent increases electrophilicity, enabling nucleophilic substitution reactions .

Limitations and Knowledge Gaps

- Direct experimental data (e.g., NMR, GC retention times) for this compound are absent in the provided evidence. Comparisons rely on structural analogies and extrapolation from related esters.

- Biological activity or industrial applications of this compound require further targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.